2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate
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Overview
Description
2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate is a complex organic compound that features a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amine Introduction: The acetylated thiophene is reacted with an ethylamine derivative under controlled conditions to introduce the amino group.
Esterification: Finally, the compound is esterified with acetic acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various electrophiles such as alkyl halides, under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted amino derivatives.
Scientific Research Applications
2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.
DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription processes.
Cell Membrane Disruption: Can disrupt microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
[2-[2-(5-acetylthiophen-2-yl)ethylamino]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-8(14)11-4-3-10(18-11)5-6-13-12(16)7-17-9(2)15/h3-4H,5-7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXEEHAOOCOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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